ent-Trachyspic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

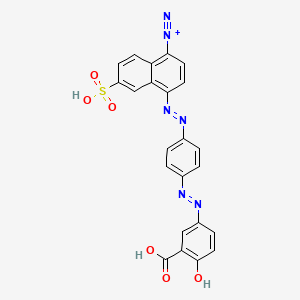

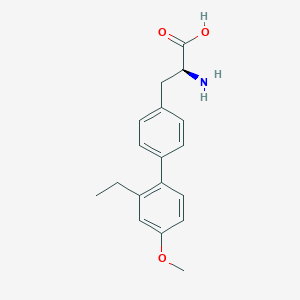

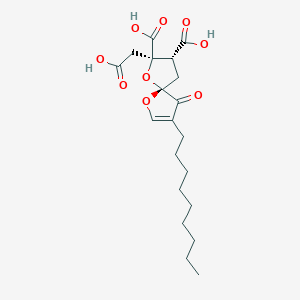

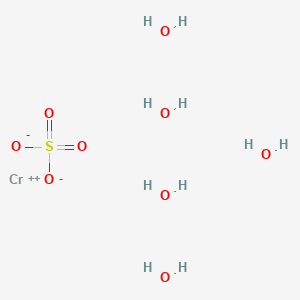

ent-Trachyspic acid: is a natural product isolated from the fermentation broth of the fungus Talaromyces trachyspermus. It is a member of the alkyl citrate family of natural products, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential as an inhibitor of heparanase, an enzyme involved in tumor metastasis and angiogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of ent-Trachyspic acid involves several steps, starting from a common precursor. One approach involves the use of cyclobutene diester precursors, which provide the correct oxidation state of the citrate core . Another method involves the enantiospecific synthesis from a 2-deoxy-D-ribose derivative, which allows for the preparation of various stereoisomers .

Industrial Production Methods: Talaromyces trachyspermus. Optimization of fermentation conditions and downstream processing would be essential for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: ent-Trachyspic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a tricarboxylic acid moiety and a spiroketal, allows for diverse reactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium methoxide, nonyl bromide, and lithium aluminum hydride. Reaction conditions often involve refluxing in methanol or ether, followed by purification through chromatography .

Major Products: The major products formed from these reactions include various esters and epimers of this compound. These derivatives are often tested for their biological activities, such as heparanase inhibition .

Aplicaciones Científicas De Investigación

ent-Trachyspic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a heparanase inhibitor, which makes it a potential candidate for anti-cancer therapies . Additionally, its unique structure and reactivity make it a valuable compound for studying enzyme inhibition and natural product synthesis .

Mecanismo De Acción

The mechanism of action of ent-Trachyspic acid involves the inhibition of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix. By inhibiting heparanase, this compound can prevent tumor cells from invading and metastasizing. The compound’s molecular targets include the active site of heparanase, where it binds and blocks the enzyme’s activity .

Comparación Con Compuestos Similares

Trachyspic acid: A closely related compound with similar biological activities.

Viridiofungin A: Another member of the alkyl citrate family with potent biological properties.

Zaragozic acids: Known for their squalene synthase inhibitory activity, these compounds share structural similarities with ent-Trachyspic acid

Uniqueness: Its complex structure, including the spiroketal moiety, sets it apart from other alkyl citrate natural products .

Propiedades

Número CAS |

858519-97-8 |

|---|---|

Fórmula molecular |

C20H28O9 |

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

(2R,3R,5R)-2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)/t14-,19+,20+/m0/s1 |

Clave InChI |

LQLCHKHILFZNKF-VHKYSDTDSA-N |

SMILES isomérico |

CCCCCCCCCC1=CO[C@]2(C1=O)C[C@H]([C@](O2)(CC(=O)O)C(=O)O)C(=O)O |

SMILES canónico |

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)